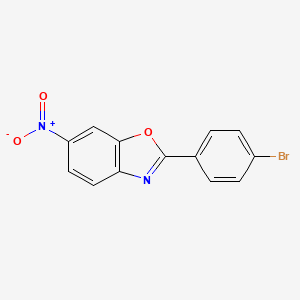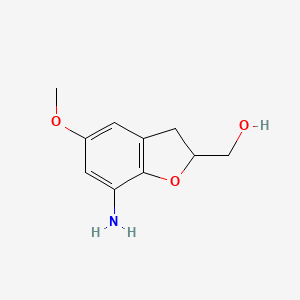
Ethyl (2,3-dichloro-4-formylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,3-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a formyl group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dichloro-4-formylphenoxy)acetate typically involves the reaction of 2,3-dichloro-4-formylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
Ethyl (2,3-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Ethyl (2,3-dichloro-4-carboxyphenoxy)acetate.
Reduction: Ethyl (2,3-dichloro-4-hydroxymethylphenoxy)acetate.
Substitution: Ethyl (2-methoxy-3-chloro-4-formylphenoxy)acetate.
科学研究应用
Ethyl (2,3-dichloro-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl (2,3-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The formyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
Ethyl (2,6-dichloro-4-formylphenoxy)acetate: Similar structure but with chlorine atoms at different positions.
Ethyl (3,5-dichloro-4-formylphenoxy)acetate: Another isomer with chlorine atoms at the 3 and 5 positions.
Uniqueness
Ethyl (2,3-dichloro-4-formylphenoxy)acetate is unique due to the specific positioning of the chlorine atoms and the formyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
16861-23-7 |
|---|---|
分子式 |
C11H10Cl2O4 |
分子量 |
277.10 g/mol |
IUPAC 名称 |
ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3 |
InChI 键 |
IWZPFUFJILGFLC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)





![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)
